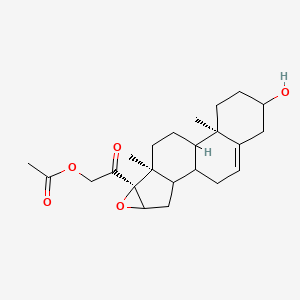
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by its unique structural features, including an epoxy group and an acetyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves multiple steps, starting from simpler steroid precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 16,17 positions.
Acetylation: Addition of the acetyloxy group at the 21 position.
Hydroxylation: Introduction of the hydroxyl group at the 3 position.
These reactions typically require specific catalysts and conditions, such as the use of peracids for epoxidation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, and advanced purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3 position can yield a ketone, while reduction of the ketone at the 20 position can produce an alcohol.
Scientific Research Applications
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy and acetyloxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pregn-5-en-20-one, 3-hydroxy-: A structurally similar compound with a hydroxyl group at the 3 position.
Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-: Another derivative with trimethylsilyl groups at the 3 and 16 positions.
Uniqueness
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[2-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h4,15-18,20,25H,5-12H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23+/m0/s1 |
InChI Key |
ZGLUWNAFPZDBGF-DIXSWTNBSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















